molecular formula C15H16N2O3 B094156 (4-Methoxybenzyl)(3-nitrobenzyl)amine CAS No. 186129-17-9

(4-Methoxybenzyl)(3-nitrobenzyl)amine

Cat. No.: B094156
CAS No.: 186129-17-9
M. Wt: 272.3 g/mol
InChI Key: OYBBUPXUIYYCPH-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(3-nitrobenzyl)amine is an organic compound that features both a methoxy group and a nitro group attached to benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(3-nitrobenzyl)amine typically involves a multi-step process:

    Methoxylation: The addition of a methoxy group to the benzylamine ring.

    Coupling Reaction: The final step involves coupling the methoxybenzylamine with the nitrobenzylamine under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and methoxylation processes, followed by purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(3-nitrobenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The methoxy group can be demethylated under specific conditions.

    Substitution: The benzylamine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed

    Oxidation: Formation of (4-Methoxybenzyl)(3-aminobenzyl)amine.

    Reduction: Formation of (4-Hydroxybenzyl)(3-nitrobenzyl)amine.

    Substitution: Formation of various substituted benzylamines depending on the electrophile used.

Scientific Research Applications

(4-Methoxybenzyl)(3-nitrobenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(3-nitrobenzyl)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The methoxy group can also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybenzyl)(2-nitrobenzyl)amine
  • (4-Methoxybenzyl)(4-nitrobenzyl)amine
  • (3-Methoxybenzyl)(3-nitrobenzyl)amine

Uniqueness

(4-Methoxybenzyl)(3-nitrobenzyl)amine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15-7-5-12(6-8-15)10-16-11-13-3-2-4-14(9-13)17(18)19/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBBUPXUIYYCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357900
Record name 1-(4-Methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186129-17-9
Record name 1-(4-Methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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